Fosaprepitant

Description

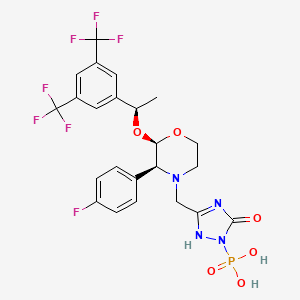

Structure

3D Structure

Properties

IUPAC Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARDROPHSZEBKC-OITMNORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F7N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021651 | |

| Record name | Fosaprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosaprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

172673-20-0 | |

| Record name | Fosaprepitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosaprepitant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosaprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosaprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAPREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosaprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Kinetics of Prodrug Conversion: A Technical Guide to Fosaprepitant and its Transformation to Aprepitant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, serves as an intravenously administered prodrug designed to overcome the poor aqueous solubility of its active counterpart. This technical guide provides an in-depth exploration of the pharmacokinetics governing the conversion of this compound to aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. A thorough understanding of this conversion process is paramount for the optimization of antiemetic therapies, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). This document synthesizes key quantitative data, details established experimental methodologies, and visualizes the critical pathways and workflows involved in the study of this essential prodrug.

Introduction

The therapeutic efficacy of this compound is entirely dependent on its rapid and complete biotransformation to aprepitant.[1] This conversion is a critical pharmacokinetic step that influences the onset, intensity, and duration of the antiemetic effect. Intravenous administration of this compound allows for circumvention of the dissolution-related absorption challenges associated with oral aprepitant, ensuring rapid achievement of therapeutic plasma concentrations of the active moiety.[2] This guide delves into the core kinetic principles of this conversion, providing a valuable resource for professionals engaged in pharmacology, drug metabolism, and clinical development.

The Metabolic Pathway: From Prodrug to Active Agent

This compound is rapidly hydrolyzed to aprepitant in vivo by the action of ubiquitous phosphatases.[3] This enzymatic cleavage of the phosphate group occurs in various tissues, including the liver, kidneys, lungs, and ileum, highlighting a widely distributed metabolic process.[1][4] The conversion is so swift that plasma concentrations of this compound typically fall below the level of detection within 30 minutes of completing an intravenous infusion.

Quantitative Pharmacokinetics

The conversion of this compound to aprepitant has been extensively characterized through numerous pharmacokinetic studies in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative parameters.

Table 1: Pharmacokinetic Properties of this compound and Aprepitant

| Parameter | This compound (115 mg IV) | Aprepitant (125 mg Oral) | Reference(s) |

| Half-life (t½) | ~2.3 minutes | 9–13 hours | |

| Time to Maximum Concentration (Tmax) | Not applicable (prodrug) | ~4 hours | |

| Volume of Distribution (Vd) | ~5 L | ~70 L | |

| Protein Binding | Not applicable (rapidly converted) | >95% |

Table 2: Bioequivalence of Intravenous this compound and Oral Aprepitant in Healthy Adults

| Parameter (Aprepitant) | This compound (115 mg IV) | Aprepitant (125 mg Oral) | Geometric Mean Ratio (90% CI) | Reference(s) |

| AUC0-∞ (mcg·hr/mL) | 31.7 (± 14.3) | 27.8 | 1.13 (1.06, 1.20) | |

| Cmax (mcg/mL) | 3.27 (± 1.16) | 1.35 | 2.47 (2.25, 2.71) | |

| C24h (ng/mL) | 504 | 494 | - |

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. C24h: Plasma concentration at 24 hours post-dose. CI: Confidence Interval.

Table 3: Aprepitant Pharmacokinetics Following this compound Administration in Animal Models

| Species | This compound Dose (IV) | Aprepitant AUC | Aprepitant Cmax | Observations | Reference(s) |

| Rat | 1 and 8 mg/kg | Near proportional increase | Near proportional increase | Nonlinear kinetics at higher doses (25 mg/kg) | |

| Dog | 0.2 mg/kg | Near proportional increase | Near proportional increase | Nonlinear kinetics at higher doses (2 and 32 mg/kg) |

Experimental Protocols

This section provides an overview of the methodologies employed in the kinetic analysis of this compound to aprepitant conversion.

In Vitro Conversion Studies Using Human Liver Microsomes

These studies are crucial for understanding the enzymatic basis of the conversion.

Objective: To determine the rate and extent of this compound conversion to aprepitant in a controlled in vitro environment.

Methodology:

-

Preparation of Reagents:

-

Human Liver Microsomes (HLM) are thawed on ice and diluted in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) to a final protein concentration of approximately 0.5 mg/mL.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer to the desired starting concentration (e.g., 1 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.2% for DMSO) to avoid inhibiting enzyme activity.

-

An NADPH regenerating system is prepared according to the manufacturer's instructions. This is essential to support the activity of cytochrome P450 enzymes, which are involved in the subsequent metabolism of aprepitant.

-

-

Incubation:

-

The HLM suspension is added to the wells of a 96-well plate.

-

The this compound working solution is added to the wells.

-

The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

-

Time Course and Termination:

-

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.

-

The reaction in each sample is terminated by adding a cold quenching solution, typically acetonitrile containing an internal standard for analytical quantification.

-

-

Sample Processing and Analysis:

-

The quenched samples are centrifuged to precipitate the microsomal proteins.

-

The supernatant, containing this compound, aprepitant, and the internal standard, is collected for analysis.

-

The concentrations of this compound and aprepitant are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

In Vivo Pharmacokinetic Studies in Animal Models

Animal models, such as rats and dogs, are instrumental in characterizing the in vivo pharmacokinetics of this compound.

Objective: To determine the pharmacokinetic profile of this compound and aprepitant following intravenous administration in a living organism.

Methodology:

-

Animal Model and Dosing:

-

Male and female animals (e.g., Sprague-Dawley rats, Beagle dogs) are used.

-

This compound is administered as an intravenous bolus injection or infusion at various dose levels.

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs).

-

A typical sampling schedule might include pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Sample Processing:

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of this compound and aprepitant are quantified using a validated LC-MS/MS method.

-

Human Pharmacokinetic and Bioequivalence Studies

Clinical trials in healthy volunteers are essential to establish the pharmacokinetic profile and bioequivalence in humans.

Objective: To compare the rate and extent of aprepitant availability following administration of intravenous this compound and oral aprepitant.

Methodology:

-

Study Design:

-

Typically, a randomized, open-label, two-way crossover study design is employed.

-

Healthy adult male and female subjects are enrolled.

-

-

Drug Administration:

-

In one period, subjects receive a single intravenous infusion of this compound (e.g., 115 mg over 15-30 minutes).

-

In the other period, separated by a washout period of at least 7 days, the same subjects receive a single oral dose of aprepitant (e.g., 125 mg).

-

-

Pharmacokinetic Blood Sampling:

-

Blood samples for pharmacokinetic analysis are collected at frequent intervals. A typical schedule would be pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

-

Bioanalytical Method:

-

Plasma concentrations of aprepitant are determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic and Statistical Analysis:

-

Pharmacokinetic parameters (AUC, Cmax, t½) are calculated for aprepitant for both treatments.

-

Bioequivalence is assessed by comparing the 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the two formulations, which must fall within the pre-specified equivalence range (typically 80-125%).

-

Logical Relationships and Bioequivalence

The fundamental principle underlying the clinical use of this compound is its bioequivalence to oral aprepitant in terms of the systemic exposure to the active drug.

References

- 1. Pharmacokinetic evaluation of this compound dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nihs.go.jp [nihs.go.jp]

The Enzymatic Conversion of Fosaprepitant by Phosphatases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant is a water-soluble N-phosphoryl prodrug of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist.[1] It is administered intravenously for the prevention of chemotherapy-induced nausea and vomiting (CINV). The clinical efficacy of this compound is attributable to its active metabolite, aprepitant. The conversion of this compound to aprepitant is a critical activation step mediated by the enzymatic activity of ubiquitous phosphatases. This technical guide provides an in-depth overview of this enzymatic conversion, including available quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying processes.

Following intravenous administration, this compound is rapidly and almost completely converted to aprepitant.[2] This bioconversion is facilitated by the action of endogenous phosphatases, which are widely distributed throughout the body. In vitro studies have demonstrated this rapid conversion in preparations from various human tissues, including the liver, kidney, lung, and ileum.[2] The enzymatic reaction is a hydrolysis of the phosphate ester bond of this compound, yielding aprepitant and inorganic phosphate. While the conversion is known to be rapid, with plasma concentrations of this compound becoming undetectable within 30 minutes of infusion, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the phosphatases involved with this compound as a substrate are not extensively reported in publicly available literature.

Data Presentation

Pharmacokinetic Parameters of Aprepitant after Intravenous this compound Administration

While direct enzyme kinetic data for the conversion of this compound is limited, pharmacokinetic studies in humans provide valuable insights into the in vivo consequences of this rapid enzymatic process. The following table summarizes key pharmacokinetic parameters of aprepitant following the administration of this compound.

| Parameter | This compound Dose | Value (Aprepitant) | Species | Reference |

| Cmax (Maximum Plasma Concentration) | 150 mg | 4.2 ± 1.2 mcg/mL | Human | [1] |

| AUC (Area Under the Curve) | 150 mg | 37.4 ± 14.8 mcg·hr/mL | Human | [1] |

Comparative Enzyme Kinetics of Other Phosphate Prodrugs

To provide a frame of reference for the enzymatic conversion of phosphate prodrugs by phosphatases, the following table presents Michaelis-Menten constants for the conversion of fosphenytoin and fosfluconazole by alkaline phosphatase in Caco-2 cells. It is important to note that these values are not directly transferable to this compound but offer a general indication of the kinetic profile of similar prodrug activations.

| Prodrug | Enzyme Source | Km (µM) | Reference |

| Fosphenytoin | Caco-2 cells | 1160 | |

| Fosfluconazole | Caco-2 cells | 351 |

Experimental Protocols

In Vitro Enzymatic Conversion Assay Using Alkaline Phosphatase

This protocol describes a general method for assessing the in vitro conversion of this compound to aprepitant using a commercially available phosphatase, such as alkaline phosphatase. The reaction can be monitored by quantifying the formation of aprepitant over time using HPLC.

Materials:

-

This compound dimeglumine

-

Aprepitant analytical standard

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

Tris-HCl buffer (or other suitable buffer, pH 7-9)

-

Reaction tubes

-

Incubator/water bath

-

HPLC system with UV detector

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the chosen reaction buffer.

-

Prepare a stock solution of alkaline phosphatase in the same buffer.

-

Prepare calibration standards of aprepitant and this compound in the mobile phase for HPLC analysis.

-

-

Enzymatic Reaction:

-

In a reaction tube, add a defined volume of the this compound stock solution.

-

Pre-incubate the tube at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of the alkaline phosphatase stock solution.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile or a strong acid).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant for the concentrations of this compound and aprepitant using a validated HPLC method (see Protocol 2).

-

-

Data Analysis:

-

Plot the concentration of aprepitant formed against time to determine the initial reaction velocity.

-

To determine Michaelis-Menten parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

-

HPLC Method for Simultaneous Quantification of this compound and Aprepitant

This protocol is a composite of several published methods for the analysis of this compound and its conversion to aprepitant.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or tandem mass spectrometry (MS/MS) detector.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.5% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection:

-

UV: 210-220 nm.

-

MS/MS (for higher sensitivity and specificity):

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

-

MRM Transitions: Specific parent-to-product ion transitions for this compound and aprepitant would need to be optimized. For example, in negative mode, a transition for this compound could be m/z 613.1 -> 78.9.

-

-

Sample Preparation (from in vitro assay):

-

After stopping the enzymatic reaction, centrifuge the sample to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for injection.

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of both this compound and aprepitant in the same matrix as the samples (e.g., reaction buffer diluted with quenching solution).

-

Inject the standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of each analyte against its concentration.

-

Determine the concentrations of this compound and aprepitant in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

References

Fosaprepitant's Interaction with the Neurokinin-1 Receptor: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of fosaprepitant for the neurokinin-1 (NK1) receptor. As this compound is a prodrug, this document focuses on the pharmacologically active form, aprepitant, detailing its high-affinity interaction with the NK1 receptor, the experimental methodologies used to quantify this interaction, and the subsequent intracellular signaling cascades.

This compound, a water-soluble phosphoryl prodrug, is rapidly converted to aprepitant in the body.[1] Aprepitant is a potent and highly selective antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of substance P.[2][3] The blockade of this receptor is the primary mechanism behind the antiemetic properties of this compound.

Quantitative Analysis of Aprepitant's NK1 Receptor Binding Affinity

The binding affinity of aprepitant for the human NK1 receptor has been extensively characterized using radioligand binding assays. These studies consistently demonstrate a high affinity in the sub-nanomolar range. The data also highlights the significantly lower binding affinity of aprepitant's metabolites, indicating that the parent compound is the primary driver of its pharmacological activity.[4][5]

| Compound | Receptor | Assay Type | Measured Value (IC50) | Reference |

| Aprepitant | Human NK1 | Radioligand Binding | 0.1 nM | |

| Aprepitant | Human NK1 | Radioligand Binding | 0.12 nM | |

| Aprepitant Metabolite M-1 | Human NK1 | Radioligand Binding | 4-fold lower than aprepitant | |

| Aprepitant Metabolite M-3 | Human NK1 | Radioligand Binding | 14-fold lower than aprepitant | |

| Aprepitant Metabolite M-4 | Human NK1 | Radioligand Binding | 250-fold lower than aprepitant | |

| Aprepitant Metabolite M-5 | Human NK1 | Radioligand Binding | 7000-fold lower than aprepitant |

Table 1: Comparative Binding Affinities of Aprepitant and its Metabolites for the Human NK1 Receptor. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

Experimental Protocols: Radioligand Displacement Assay

The determination of aprepitant's binding affinity for the NK1 receptor is typically achieved through a competitive radioligand displacement assay. This method quantifies the ability of an unlabeled compound (aprepitant) to displace a radiolabeled ligand from the receptor.

Key Methodological Components:

-

Receptor Source: Human NK1 receptors recombinantly expressed in various cell lines, such as Chinese Hamster Ovary (CHO), COS, or Human Embryonic Kidney (HEK293) cells, are commonly used. Alternatively, cell lines that endogenously express the NK1 receptor, like the human lymphoblastoid cell line IM-9, can be utilized. For some studies, tissue homogenates, such as from rat brain, have also been employed.

-

Radioligand: The most frequently used radioligand is radioiodinated Substance P, specifically [125I]-Substance P.

-

Assay Procedure:

-

Incubation: Membranes prepared from the receptor-expressing cells are incubated with a fixed concentration of the radioligand ([125I]-Substance P) and varying concentrations of the unlabeled test compound (aprepitant).

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

-

Detection: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a gamma counter or liquid scintillation counting.

-

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value for aprepitant is determined. The IC50 is the concentration of aprepitant that displaces 50% of the specifically bound radioligand.

Neurokinin-1 Receptor Signaling Pathways

The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, the NK1 receptor can couple to several types of G proteins, primarily Gq/11 and Gs, leading to the activation of distinct downstream pathways. Aprepitant, by acting as an antagonist, blocks these signaling cascades.

Gq/11-Mediated Pathway:

-

Activation: Substance P binding to the NK1 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.

-

PLC Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse cellular responses.

-

Gs-Mediated Pathway:

-

Activation: Upon Substance P binding, the NK1 receptor can also activate the Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: cAMP acts as a second messenger and activates protein kinase A (PKA), which in turn phosphorylates specific substrate proteins, modulating their activity.

References

- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preclinical Pharmacology of Fosaprepitant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, is a neurokinin-1 (NK1) receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, this compound is rapidly converted in vivo to its active metabolite, aprepitant, which exerts its antiemetic effects through central and peripheral actions. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics as established in non-clinical studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and further investigation of this therapeutic agent.

Mechanism of Action

This compound's pharmacological activity is attributable to aprepitant, a selective and high-affinity antagonist of the human NK1 receptor.[1][2] Aprepitant competitively binds to the NK1 receptor, thereby blocking the binding of its natural ligand, Substance P.[3][4] Substance P, a neuropeptide found in high concentrations in the vomiting center of the brain, plays a crucial role in the emetic reflex.[5] By preventing Substance P from activating NK1 receptors, aprepitant inhibits the downstream signaling pathways that lead to emesis.

Aprepitant has demonstrated high selectivity for the human NK1 receptor with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic therapies. This selectivity contributes to its distinct pharmacological profile and its synergistic effects when used in combination with other antiemetic agents.

Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that contributes to the emetic reflex. Aprepitant blocks this pathway at the receptor level.

Figure 1: Simplified signaling pathway of Substance P-mediated emesis and its inhibition by aprepitant.

Pharmacodynamics

The in vitro and in vivo pharmacodynamic properties of this compound are primarily those of its active form, aprepitant.

Receptor Binding Affinity

Aprepitant demonstrates high affinity and selectivity for the human NK1 receptor. Radioligand binding assays have been utilized to determine its binding characteristics.

| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Human NK1 | 125I-Substance P | Recombinant human NK1 receptor expressed in CHO cells | 0.2 | 0.1 | |

| Human NK2 | 125I-Neurokinin A | Recombinant human NK2 receptor | >1000 | 4500 | |

| Human NK3 | 125I-Neurokinin B | Recombinant human NK3 receptor | >1000 | 300 |

In Vivo Efficacy in Animal Models

The antiemetic efficacy of this compound and aprepitant has been demonstrated in various preclinical models of emesis, most notably the ferret model of cisplatin-induced emesis. Ferrets are a well-established model due to their emetic response to chemotherapeutic agents being similar to that of humans.

| Animal Model | Emetogen | This compound/Aprepitant Dose | Route | Efficacy | Reference |

| Ferret | Cisplatin (5 mg/kg, i.p.) | 1 mg/kg (Aprepitant) | p.o. | Complete protection from acute and delayed emesis | |

| Ferret | Cisplatin (10 mg/kg, i.v.) | 3 mg/kg (Aprepitant) | i.v. or p.o. | Inhibition of emetic response | |

| Guinea Pig | Resiniferatoxin | Not specified | Not specified | Inhibition of peripheral inflammation |

Pharmacokinetics

This compound is rapidly and extensively converted to aprepitant in vivo. The pharmacokinetic profile of aprepitant following intravenous administration of this compound has been characterized in several preclinical species.

Pharmacokinetic Parameters in Animals

| Species | This compound Dose (i.v.) | Aprepitant Cmax (ng/mL) | Aprepitant Tmax (h) | Aprepitant AUC (ng·h/mL) | Aprepitant Half-life (h) | Reference |

| Rat | 1 mg/kg | ~1,200 | ~0.25 | ~2,500 | ~2.5 | |

| Rat | 8 mg/kg | ~8,000 | ~0.25 | ~20,000 | ~3.0 | |

| Dog | 0.2 mg/kg | ~300 | ~0.5 | ~1,500 | ~4.0 | |

| Dog | 2 mg/kg | ~3,500 | ~0.5 | ~18,000 | ~4.5 |

Note: The pharmacokinetic parameters presented are approximate values derived from published literature and may vary depending on the specific study conditions. Non-linear kinetics have been observed at higher doses in both rats (25 mg/kg) and dogs (2 and 32 mg/kg), suggesting saturation of aprepitant elimination.

Metabolism

This compound is rapidly hydrolyzed to aprepitant by ubiquitous phosphatases in various tissues. Aprepitant is then primarily metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved. In vitro studies using human liver microsomes have shown rapid conversion of this compound to aprepitant, with only 3% of the prodrug remaining after a 15-minute incubation.

Figure 2: Metabolic pathway of this compound.

Experimental Protocols

In Vitro Conversion of this compound to Aprepitant

Objective: To determine the rate of conversion of this compound to aprepitant in vitro using liver microsomes.

Methodology:

-

Microsome Preparation: Human, rat, or dog liver microsomes are thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Incubation: this compound (e.g., 1 µM final concentration) is added to the microsomal suspension. The final concentration of any organic solvent (e.g., DMSO) should be less than 1%.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system and the mixture is incubated at 37°C with gentle agitation.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected.

-

Analysis: The concentrations of this compound and aprepitant in the supernatant are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Figure 3: Experimental workflow for in vitro conversion of this compound.

Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the antiemetic efficacy of this compound or aprepitant against cisplatin-induced acute and delayed emesis in ferrets.

Methodology:

-

Animal Model: Male ferrets (1-1.5 kg) are used for the study. The animals are fasted overnight before the experiment.

-

Drug Administration: The test compound (this compound or aprepitant) or vehicle is administered intravenously or orally at a predetermined time before the emetogen.

-

Emetogen Challenge: Cisplatin is administered intravenously (e.g., 10 mg/kg) or intraperitoneally (e.g., 5 mg/kg) to induce emesis.

-

Observation: The animals are observed continuously for a defined period to assess the emetic response. For acute emesis, the observation period is typically 4-8 hours. For delayed emesis, the observation period is extended up to 72 hours.

-

Data Collection: The following parameters are recorded:

-

Latency to the first emetic episode (retching or vomiting).

-

Total number of retches and vomits during the observation period.

-

Number of animals with complete protection from emesis.

-

-

Data Analysis: The data from the treated groups are compared to the vehicle control group to determine the antiemetic efficacy of the test compound.

Conclusion

The preclinical data for this compound robustly demonstrate its rapid conversion to the active NK1 receptor antagonist, aprepitant. Aprepitant exhibits high affinity and selectivity for the human NK1 receptor and effectively inhibits cisplatin-induced emesis in relevant animal models. The pharmacokinetic profiles in rats and dogs indicate dose-dependent exposure with evidence of saturable elimination at higher doses. These preclinical findings have been instrumental in guiding the clinical development of this compound as a valuable therapeutic option for the prevention of CINV. Further research into the nuanced aspects of its pharmacology will continue to enhance our understanding and optimize its clinical application.

References

- 1. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic evaluation of this compound dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. wjgnet.com [wjgnet.com]

Cellular Uptake and Transport of Fosaprepitant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, is a crucial antiemetic agent used in the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, this compound is rapidly converted to its active form, aprepitant, by ubiquitous phosphatases in the body. The cellular uptake and transport of this compound and its active metabolite, aprepitant, are critical determinants of its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the cellular transport mechanisms of this compound/aprepitant, detailed experimental protocols for their study, and an exploration of the signaling pathways that may influence their transport.

Core Concepts in Cellular Transport of this compound/Aprepitant

The cellular transport of this compound is intrinsically linked to the transport of its active form, aprepitant. Following intravenous administration, this compound is rapidly converted to aprepitant. Therefore, understanding the cellular uptake and efflux of aprepitant is paramount.

Passive Diffusion and Active Transport: The movement of drugs across cellular membranes can occur via passive diffusion, driven by a concentration gradient, or through active transport, which involves carrier proteins and requires energy. While the lipophilic nature of aprepitant suggests a component of passive diffusion, evidence points to the significant involvement of active transport mechanisms, particularly efflux pumps.

The Role of P-glycoprotein (P-gp): A key player in the transport of aprepitant is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an efflux pump that actively transports a wide range of xenobiotics out of cells, thereby limiting their intracellular accumulation and efficacy. According to the U.S. Food and Drug Administration (FDA), in vitro studies have demonstrated that aprepitant is a substrate of P-gp.[1] This interaction implies that P-gp can actively pump aprepitant out of cells, which has significant implications for its distribution, particularly across the blood-brain barrier. Furthermore, aprepitant has also been shown to be an inhibitor of P-gp-mediated transport, with a potency similar to that of verapamil, a well-known P-gp inhibitor.[1]

Quantitative Data on Aprepitant Transport

While specific quantitative data on the cellular transport of this compound itself is scarce due to its rapid conversion, studies on aprepitant provide valuable insights. The following table summarizes key parameters often used to quantify drug transport in vitro. Note: Specific values for aprepitant from dedicated in vitro transport studies were not available in the public domain at the time of this review. The table structure is provided as a template for data interpretation when such studies are conducted.

| Parameter | Description | Typical Cell Models | Significance for Aprepitant |

| Apparent Permeability Coefficient (Papp) | A measure of the rate at which a compound crosses a cell monolayer. It is calculated from the flux of the compound and its initial concentration.[2][3][4] | Caco-2, MDCK-MDR1 | A high Papp value in the apical-to-basolateral direction would suggest good intestinal absorption. |

| Efflux Ratio (ER) | The ratio of the Papp value in the basolateral-to-apical (B-A) direction to the Papp value in the apical-to-basolateral (A-B) direction (Papp(B-A)/Papp(A-B)). | Caco-2, MDCK-MDR1 | An efflux ratio greater than 2 is generally considered indicative of active efflux, suggesting the involvement of transporters like P-gp. Given that aprepitant is a P-gp substrate, a high efflux ratio would be expected. |

| IC50 (for P-gp Inhibition) | The concentration of a compound that inhibits the transport of a known P-gp substrate by 50%. | Caco-2, MDCK-MDR1 | A low IC50 value indicates potent inhibition of P-gp. Aprepitant's inhibitory effect on P-gp could lead to drug-drug interactions when co-administered with other P-gp substrates. |

Experimental Protocols for Studying Cellular Transport

The following are detailed methodologies for key experiments used to investigate the cellular uptake and transport of compounds like aprepitant.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo intestinal drug absorption and identifying potential substrates and inhibitors of efflux transporters like P-gp.

Objective: To determine the bidirectional permeability of aprepitant across a Caco-2 cell monolayer and to calculate the apparent permeability coefficient (Papp) and efflux ratio.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell permeable supports (e.g., 12-well or 24-well plates)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

-

Aprepitant

-

P-gp inhibitor (e.g., verapamil or GF120918) as a control

-

Analytical method for aprepitant quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts at a suitable density.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold before initiating the transport experiment.

-

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A-B) Transport:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the aprepitant solution (at a defined concentration) to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Basolateral to Apical (B-A) Transport:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the aprepitant solution to the basolateral (donor) chamber.

-

Add fresh transport buffer to the apical (receiver) chamber.

-

Incubate and sample from the apical chamber as described above.

-

-

Inhibition Study:

-

To confirm P-gp involvement, perform the B-A transport experiment in the presence and absence of a known P-gp inhibitor.

-

-

-

Sample Analysis:

-

Quantify the concentration of aprepitant in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the Papp for both A-B and B-A directions using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

-

-

Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

-

Workflow for Caco-2 Permeability Assay

P-glycoprotein Substrate and Inhibition Assays using MDCK-MDR1 Cells

MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, resulting in high expression of P-gp. This model is highly specific for studying P-gp-mediated transport.

Objective: To definitively determine if aprepitant is a substrate and/or inhibitor of human P-gp.

Protocols:

-

Substrate Assessment: The protocol is similar to the Caco-2 bidirectional transport assay. A high efflux ratio (>2) in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, provides strong evidence that the compound is a P-gp substrate.

-

Inhibition Assessment (IC50 Determination):

-

Culture MDCK-MDR1 cells to confluence in a multi-well plate.

-

Use a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.

-

Pre-incubate the cells with varying concentrations of aprepitant.

-

Add the fluorescent P-gp substrate and incubate for a defined period.

-

Measure the intracellular accumulation of the fluorescent substrate using a fluorescence plate reader.

-

The IC50 value is the concentration of aprepitant that reduces the efflux of the fluorescent substrate by 50%, leading to a 50% increase in its intracellular accumulation.

-

Signaling Pathways Influencing Aprepitant Transport

The expression and function of drug transporters, including P-gp, are regulated by various signaling pathways. While direct studies on aprepitant's influence on these pathways are limited, understanding the general regulatory mechanisms is crucial.

Nuclear Receptor-Mediated Regulation: Nuclear receptors, such as the Pregnane X Receptor (PXR), are ligand-activated transcription factors that play a key role in regulating the expression of drug-metabolizing enzymes and transporters. Activation of PXR by various xenobiotics can lead to the upregulation of the MDR1 gene, resulting in increased P-gp expression. This can potentially impact the transport of P-gp substrates like aprepitant.

Logical Relationship of P-gp Regulation by PXR

Other Signaling Pathways: Protein kinase C (PKC) and other signaling cascades have also been implicated in the regulation of P-gp expression and function. For instance, activation of the PKC/NF-κB-PXR signaling pathway has been shown to modulate P-gp gene expression. Further research is needed to elucidate whether aprepitant directly or indirectly interacts with these pathways.

Conclusion

The cellular transport of this compound is effectively the transport of its active metabolite, aprepitant. Evidence strongly indicates that aprepitant's cellular disposition is significantly influenced by the efflux transporter P-glycoprotein, of which it is both a substrate and an inhibitor. This interaction has important implications for its therapeutic efficacy and potential for drug-drug interactions. The experimental protocols detailed in this guide, particularly the Caco-2 and MDCK-MDR1 cell-based assays, are essential tools for quantifying the transport parameters of aprepitant and for screening new drug candidates for similar transport characteristics. A deeper understanding of the signaling pathways that regulate P-gp expression, such as those involving nuclear receptors like PXR, will be crucial for predicting and managing the variability in response to aprepitant and other P-gp substrates. Further quantitative studies are warranted to provide precise data on the transport kinetics of aprepitant, which will aid in the refinement of pharmacokinetic models and the optimization of therapeutic regimens involving this important antiemetic agent.

References

- 1. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caco-2 Permeability | Evotec [evotec.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to Fosaprepitant's Engagement with Substance P and the Neurokinin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular interactions between the neurokinin-1 (NK1) receptor antagonist, fosaprepitant, and its biological target, the substance P/NK1 receptor signaling pathway. This document details the mechanism of action, quantitative binding affinities, downstream signaling cascades, and key experimental methodologies used to characterize this interaction.

Introduction: Targeting the Substance P/NK1 Receptor Pathway

This compound is a water-soluble N-phosphoryl derivative and a prodrug of aprepitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] Its clinical efficacy, primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV), is attributable to the in vivo conversion to aprepitant.[4] Aprepitant then exerts its pharmacological effect by competitively inhibiting the binding of the endogenous ligand, substance P, to the NK1 receptor.[5]

Substance P is an eleven-amino acid neuropeptide belonging to the tachykinin family. It is widely distributed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding substance P, initiates a cascade of intracellular signaling events.

Mechanism of Action: From Prodrug to Active Antagonist

This compound itself is inactive. Following intravenous administration, it is rapidly and completely converted to aprepitant by the action of ubiquitous phosphatases, such as alkaline phosphatase. This conversion liberates the active aprepitant molecule, which can then cross the blood-brain barrier to access NK1 receptors in the central nervous system.

Aprepitant is a non-peptide, selective antagonist of the human NK1 receptor. It exhibits high affinity for the NK1 receptor and demonstrates competitive antagonism, meaning it binds to the same site as substance P, thereby preventing the receptor's activation.

Quantitative Data: Binding Affinities and Functional Antagonism

The interaction of aprepitant with the NK1 receptor and its antagonism of substance P-induced signaling have been quantified in various in vitro assays.

| Compound | Receptor/Assay | Parameter | Value | Reference(s) |

| Aprepitant | Human NK1 Receptor | IC50 (Radioligand Binding) | 0.12 nM | |

| Aprepitant | Human NK1 Receptor | Ki (Competitive Binding) | 5.75 x 10⁻¹⁰ M | |

| Aprepitant | Human NK2 Receptor | IC50 (Radioligand Binding) | > 10,000 nM | |

| Aprepitant | Human NK3 Receptor | IC50 (Radioligand Binding) | > 1,000 nM | |

| Aprepitant | Various Cancer Cell Lines | IC50 (Cell Viability) | 5 - 70 µM | |

| Substance P | Human NK1 Receptor (CHO-K1 cells) | EC50 (Calcium Mobilization) | 67 nM | |

| Substance P | Human NK1 Receptor (HEK293 cells) | -log EC50 (Calcium Mobilization) | 8.5 ± 0.3 | |

| Substance P | Human NK1 Receptor (HEK293 cells) | -log EC50 (cAMP Accumulation) | 7.8 ± 0.1 |

Table 1: Quantitative Binding and Functional Data for Aprepitant and Substance P. This table summarizes key quantitative parameters for the interaction of aprepitant and substance P with the NK1 receptor.

Signaling Pathways

Substance P-Induced NK1 Receptor Activation

The binding of substance P to the NK1 receptor, which is primarily coupled to Gq/11 and to a lesser extent Gs G-proteins, initiates a well-defined signaling cascade. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC).

Furthermore, the activation of the NK1 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

References

- 1. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internalization of [3H]substance P analogues in NK-1 receptor transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-Clinical Safety Profile of Fosaprepitant: A Technical Guide

Introduction

Fosaprepitant is a water-soluble N-phosphoryl derivative and prodrug of aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] Administered intravenously, this compound is rapidly and extensively converted to its active form, aprepitant, by ubiquitous phosphatases.[3] Its mechanism of action involves blocking substance P activity in the central nervous system, making it a key component in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[4][5]

This technical guide provides an in-depth summary of the non-clinical safety profile of this compound. The comprehensive evaluation of its safety relies on data from studies conducted on both this compound and its active moiety, aprepitant, as recommended by regulatory agencies. The findings from these studies indicate a well-characterized and favorable non-clinical safety profile, supporting its clinical use.

Pharmacological Conversion

Following intravenous administration, this compound undergoes rapid and near-complete metabolic conversion to aprepitant. This biotransformation is a critical step for its pharmacological activity.

Caption: Metabolic conversion of this compound to aprepitant.

Toxicology Profile

A comprehensive set of non-clinical studies was conducted to evaluate the toxicological profile of this compound and aprepitant, covering single- and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Single- and Repeat-Dose Toxicity

General toxicology studies, including single-dose and repeat-dose intravenous administration in animals, did not reveal any significant safety concerns for this compound. The toxicity profile is primarily attributed to the active moiety, aprepitant.

One specific study evaluated the excipient dimeglumine, which is part of the this compound dimeglumine formulation.

| Study Type | Species | Route of Administration | Duration | Key Finding |

| Repeat-Dose Toxicity (Excipient) | Rat | Intravenous | 4-week | The No-Observed-Adverse-Effect Level (NOAEL) for dimeglumine was 118 mg/kg/day, which is 42 times higher than the equivalent human exposure from a single 150 mg dose. |

Experimental Protocol: Repeat-Dose Toxicity The study was conducted in rats administered dimeglumine intravenously for 4 consecutive weeks. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology, coagulation, and serum chemistry), and gross and microscopic pathology. The NOAEL was established based on the absence of any treatment-related adverse findings at the specified dose.

Genotoxicity

A standard battery of in vitro and in vivo genotoxicity assays was conducted for both this compound and aprepitant. The results consistently demonstrated that neither compound possesses genotoxic or mutagenic potential.

Caption: Workflow for genotoxicity assessment of this compound.

| Assay Type | Test System | Agent(s) Tested | Result |

| Bacterial Reverse Mutation | S. typhimurium, E. coli (Ames test) | This compound, Aprepitant | Non-mutagenic |

| Mammalian Cell Gene Mutation | Human Lymphoblastoid Cells (TK6) | This compound, Aprepitant | Non-mutagenic |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | This compound, Aprepitant | Non-clastogenic |

| In Vivo Chromosomal Damage | Mouse Bone Marrow (Micronucleus Test) | This compound, Aprepitant | Non-clastogenic |

| DNA Damage | Rat Hepatocytes (DNA Strand Break Test) | This compound, Aprepitant | No DNA damage |

Experimental Protocols: Genotoxicity Assays

-

Ames Test: This bacterial reverse mutation assay used various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts) with and without metabolic activation.

-

TK6 Mutagenesis Test: This in vitro mammalian cell mutation assay used human lymphoblastoid cells to assess for mutations at the thymidine kinase (TK) locus.

-

Chinese Hamster Ovary (CHO) Cell Chromosome Aberration Test: This in vitro cytogenetic test evaluated the potential of the compounds to induce structural chromosomal aberrations in CHO cells.

-

Mouse Micronucleus Test: This in vivo assay assessed chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes from the bone marrow of treated mice.

-

Rat Hepatocyte DNA Strand Break Test: This assay evaluated the potential of the compounds to induce DNA damage (strand breaks) in primary rat hepatocytes.

Carcinogenicity

Carcinogenicity studies were not conducted with this compound; however, 2-year oral bioassays were performed with the active moiety, aprepitant, in both rats and mice.

| Species | Sex | Duration | Agent | Dose Levels (mg/kg/day or twice daily) | Findings |

| Rat | Female | 2-year | Aprepitant | 5 to 1000 mg/kg twice daily | Hepatocellular adenomas observed. At higher doses (125 to 1000 mg/kg), hepatocellular carcinomas and thyroid follicular cell adenomas were also seen. |

| Mouse | Male | 2-year | Aprepitant | 2.5 to 2000 mg/kg/day | Skin fibrosarcomas were produced at 125 and 500 mg/kg/day. The highest dose resulted in systemic exposure approximately twice the human exposure. |

Experimental Protocol: Carcinogenicity Bioassays Long-term (2-year) studies were conducted in rats and mice to assess the carcinogenic potential of aprepitant. The drug was administered orally via the diet or gavage. The studies included comprehensive evaluation of clinical signs, body weight, survival, and extensive histopathological examination of tissues from all animals.

Reproductive and Developmental Toxicity

A full panel of reproductive and developmental toxicity studies was conducted. The highest systemic exposures to aprepitant were achieved through oral administration. The results showed no adverse effects on male or female fertility, or on fetal development.

| Study Type | Species | Agent | Key Findings |

| Fertility & General Reproduction | Rat | Aprepitant | No effects on fertility or general reproductive performance in males or females at doses up to 1000 mg/kg twice daily. |

| Embryo-fetal Development | Rat | Aprepitant | Not teratogenic and did not cause any embryo-fetal toxicity at exposures approximately 1.6 times the human exposure at the recommended human dose (RHD). |

| Embryo-fetal Development | Rabbit | Aprepitant | Not teratogenic and did not cause any embryo-fetal toxicity at exposures approximately 1.4 times the human exposure at the RHD. |

| Pre- and Post-natal Development | Rat | Aprepitant | No adverse effects on pre- and post-natal development were observed. |

Experimental Protocols: Reproductive Toxicity

-

Fertility Study (Rat): Male and female rats were administered oral aprepitant prior to and during the mating period, and females were dosed through gestation and lactation to assess effects on reproductive function and early development.

-

Embryo-fetal Development Studies (Rat & Rabbit): Pregnant animals were administered oral aprepitant during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal malformations and variations.

-

Pre- and Post-natal Development Study (Rat): Pregnant female rats were dosed from implantation through lactation to evaluate effects on the F1 generation's growth, development, and reproductive performance.

Conclusion

The non-clinical safety evaluation of this compound, supported by extensive data on its active moiety aprepitant, reveals a well-defined and favorable safety profile. Safety pharmacology and repeat-dose toxicity studies did not identify significant concerns. A comprehensive battery of genotoxicity tests was negative. Carcinogenicity findings with aprepitant in rodents have been identified and are included in the product labeling. Importantly, aprepitant demonstrated no adverse effects on fertility, embryo-fetal development, or pre- and post-natal development in animal models. Collectively, these non-clinical data provide robust support for the safety of this compound for its intended clinical use.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aprepitant and this compound: a 10-year review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Fosaprepitant in Pruritus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, remains a significant clinical challenge across a spectrum of dermatological and systemic diseases. The neurokinin-1 receptor (NK-1R) and its primary ligand, Substance P (SP), have been identified as key players in the pathophysiology of itch, presenting a promising therapeutic target.[1][2] Fosaprepitant, a prodrug of the potent and selective NK-1R antagonist aprepitant, offers a parenteral administration option for blocking the SP/NK-1R signaling pathway.[3] This technical guide provides a comprehensive overview of the preclinical data supporting the investigation of this compound for the treatment of pruritus, focusing on the underlying mechanism, experimental models, and quantitative outcomes. While direct preclinical studies specifically investigating this compound for pruritus are limited, this guide draws upon the extensive research on aprepitant and other NK-1R antagonists in relevant animal models.

Mechanism of Action: Targeting the Substance P/NK-1R Pathway in Itch

Substance P, a neuropeptide released from sensory nerve endings, plays a crucial role in mediating pruritus.[4] It exerts its effects by binding to the NK-1R, which is expressed on various cells involved in the itch cascade, including sensory neurons, mast cells, and keratinocytes.[4] The activation of NK-1R by SP leads to neurogenic inflammation and the direct stimulation of itch-sensing nerve fibers, contributing to the sensation of pruritus.

This compound is rapidly converted to its active form, aprepitant, in the body. Aprepitant is a selective high-affinity antagonist of the human NK-1R. By blocking the binding of Substance P to the NK-1R, aprepitant effectively inhibits the downstream signaling cascade that leads to the sensation of itch. This mechanism provides a strong rationale for the use of this compound in the management of pruritic conditions.

Signaling Pathway of Substance P-Mediated Itch and Inhibition by this compound (Aprepitant)

Caption: Substance P (SP) released from sensory neurons binds to the NK-1 receptor, initiating a signaling cascade that results in the sensation of itch. This compound, as its active form aprepitant, blocks this interaction.

Preclinical Models of Pruritus

Animal models are essential for evaluating the antipruritic efficacy of novel compounds. The most common approach involves inducing scratching behavior in rodents, which serves as a quantifiable surrogate for itch.

Substance P-Induced Scratching Model

A widely used and specific model for investigating the role of the SP/NK-1R pathway in itch involves the intradermal (i.d.) injection of Substance P into the rostral back or cheek of mice. This injection reliably elicits a dose-dependent increase in scratching behavior directed at the injection site. This model is particularly relevant for assessing the efficacy of NK-1R antagonists like aprepitant.

Experimental Workflow for Substance P-Induced Pruritus Model

Caption: A typical experimental workflow for evaluating the antipruritic effect of this compound in a Substance P-induced scratching model in mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on established methods for inducing and assessing pruritus in animal models.

Substance P-Induced Scratching in Mice

-

Animals: Male ICR mice or C57BL/6 mice are commonly used. Animals should be acclimatized to the experimental conditions for several days prior to testing.

-

Housing: Mice are typically housed individually in observation chambers to allow for clear video recording of scratching behavior.

-

Drug Administration:

-

This compound: As an intravenous formulation, this compound would be administered via tail vein injection at a specified time point before the induction of pruritus. Dosing would be based on bioequivalence to effective oral doses of aprepitant.

-

Aprepitant: Can be administered orally (p.o.) via gavage or intraperitoneally (i.p.).

-

Vehicle Control: A corresponding vehicle solution (e.g., saline, DMSO) is administered to the control group.

-

-

Pruritus Induction: A solution of Substance P (e.g., 10-100 µg in 20-50 µL of saline) is injected intradermally into the rostral back or cheek of the mouse using a fine-gauge needle.

-

Behavioral Assessment:

-

Immediately following the Substance P injection, the mice are video recorded for a defined period (e.g., 30-60 minutes).

-

A trained observer, blinded to the treatment groups, quantifies the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

-

Quantitative Data Summary

| Agent | Animal Model | Route of Admin. | Dose Range | Outcome Measure | % Inhibition of Scratching | Reference |

| Aprepitant (inferred) | Mouse (ICR) | i.v. (as this compound) | To be determined | Number of scratches | Expected to be dose-dependent | - |

| L-668,169 (NK-1 Antagonist) | Mouse (ICR) | i.p. | 10 mg/kg | Number of scratches | Significant reduction | |

| Spantide (NK-1 Antagonist) | Mouse (ICR) | i.p. | 30 µ g/site (i.d.) | Number of scratches | Significant reduction |

Note: This table is illustrative and based on the effects of other NK-1R antagonists. Specific dose-response studies for this compound in pruritus models are needed to establish its preclinical efficacy profile.

Conclusion and Future Directions

The preclinical evidence strongly supports the role of the Substance P/NK-1R pathway in the pathophysiology of pruritus. As a potent and selective NK-1R antagonist, this compound (via its active metabolite aprepitant) holds significant promise as a therapeutic agent for various pruritic conditions. The established Substance P-induced scratching model in mice provides a robust platform for further preclinical evaluation of this compound. Future studies should focus on establishing a clear dose-response relationship for intravenously administered this compound and exploring its efficacy in more chronic and complex models of pruritus, such as those mimicking atopic dermatitis or cholestatic itch. Such data will be critical to inform the design of future clinical trials and ultimately translate the preclinical promise of this compound into a valuable therapeutic option for patients suffering from debilitating itch.

References

- 1. Prevention of chemotherapy-induced nausea and vomiting: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aprepitant's roles in abating seizures, behavioral, and cognitive deficits in mice model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment for Refractory Pruritus Using Oral Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

Potential Neurological Applications of Fosaprepitant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosaprepitant, a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is an established therapeutic for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its mechanism of action, which involves blocking the binding of Substance P (SP) to NK1 receptors in the central nervous system, has prompted significant investigation into its broader neurological applications. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the exploration of this compound in various neurological and psychiatric disorders, including pain, migraine, and affective disorders. Detailed experimental protocols, quantitative pharmacological data, and key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction: The Substance P/NK1 Receptor System

Substance P, an undecapeptide neurotransmitter of the tachykinin family, is widely distributed throughout the central and peripheral nervous systems and is implicated in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emotional regulation[1]. It exerts its effects primarily through the G protein-coupled NK1 receptor. The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events, making this pathway a compelling target for therapeutic intervention in a range of neurological disorders.

This compound (dimeglumine) is a water-soluble N-phosphoryl derivative of aprepitant. Following intravenous administration, it is rapidly converted to aprepitant by ubiquitous phosphatases within 30 minutes[2]. Aprepitant is a potent and selective antagonist of the human NK1 receptor, readily crosses the blood-brain barrier, and achieves high receptor occupancy in the brain, making it an ideal candidate for investigating the role of the SP/NK1 system in CNS disorders[3][4].

Pharmacological Profile of this compound and Aprepitant

A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolite, aprepitant, is crucial for the design and interpretation of neurological studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and aprepitant have been well-characterized in human studies. Bioequivalence has been established between intravenous this compound and oral aprepitant, allowing for flexibility in clinical trial design.

| Parameter | This compound (150 mg IV) | Aprepitant (125 mg Oral) | Reference(s) |

| Tmax (hours) | ~0.5 | ~4 | [5] |

| Cmax (ng/mL) | ~2.5-fold higher than oral aprepitant | Not specified | |

| AUC (Area Under the Curve) | Bioequivalent to 125 mg oral aprepitant | Bioequivalent to 115 mg IV this compound | |

| Half-life (hours) | This compound: ~2.3 minutes | Aprepitant: 9-13 | |

| Volume of Distribution (L) | 70 (for aprepitant) | 70 | |

| Protein Binding (%) | >95 (for aprepitant) | >95 |

Table 1: Summary of key pharmacokinetic parameters for this compound and aprepitant in humans.

NK1 Receptor Binding and Occupancy

Aprepitant exhibits high affinity and selectivity for the human NK1 receptor. Positron Emission Tomography (PET) studies have been instrumental in quantifying the in-vivo receptor occupancy in the human brain.

| Parameter | Value | Reference(s) |

| IC50 (human NK1 receptor) | 0.1 nM | |

| Plasma Concentration for 50% Brain NK1 Receptor Occupancy | ~10 ng/mL | |

| Plasma Concentration for ≥90% Brain NK1 Receptor Occupancy | ~100 ng/mL | |

| Brain NK1 Receptor Occupancy (150 mg IV this compound) | Tmax (~30 min): 100%24 hours: 100%48 hours: ≥97%120 hours: 41-75% |

Table 2: NK1 receptor binding affinity and brain occupancy of aprepitant.

Signaling Pathways

The antagonism of the NK1 receptor by aprepitant disrupts the downstream signaling cascades initiated by Substance P. Understanding these pathways is fundamental to elucidating the therapeutic potential of this compound in various neurological contexts.

Substance P/NK1 Receptor Signaling Cascade

The binding of Substance P to the NK1 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK, JNK, p38), PI3K/Akt pathway, and NF-κB activation, ultimately leading to neuronal excitation, inflammation, and cell proliferation.

NK1 Receptor Signaling Pathway

Potential Neurological Applications

While this compound's primary indication is for CINV, the ubiquitous role of the SP/NK1 system in the CNS suggests a broader therapeutic potential.

Pain

Preclinical Evidence: Substance P is a key neurotransmitter in nociceptive pathways. Preclinical studies have shown that aprepitant can attenuate inflammatory pain. In a formalin-induced inflammatory pain model in mice, aprepitant significantly reduced licking/biting time during the inflammatory phase and decreased thermal and mechanical hyperalgesia.

Clinical Evidence: Clinical trials of NK1 receptor antagonists for pain have yielded mixed results. A study in healthy volunteers using an electrical hyperalgesia model found that aprepitant did not significantly reduce the areas of hyperalgesia or allodynia. Further research is needed to delineate the specific pain modalities and patient populations that may benefit from NK1 receptor antagonism.

Migraine